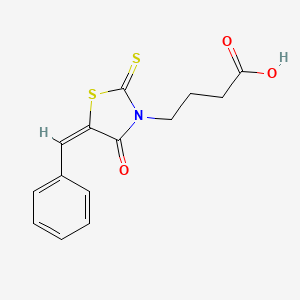

(E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S2/c16-12(17)7-4-8-15-13(18)11(20-14(15)19)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,16,17)/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBHCTFINUXFOZ-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dithiocarbamate Intermediate Route

Amino acids serve as precursors in this method. For example, β-alanine reacts with carbon disulfide in alkaline medium to form a dithiocarbamate salt. Subsequent alkylation with monochloroacetic acid under basic conditions (pH 9–10) yields 4-oxo-2-thioxothiazolidin-3-ylalkanecarboxylic acids. Cyclization occurs spontaneously upon acidification, forming the thiazolidinone ring.

Key parameters :

Knoevenagel Condensation for Benzylidene Incorporation

The benzylidene group is introduced via condensation between 4-oxo-2-thioxothiazolidin-3-ylbutanoic acid and benzaldehyde derivatives. Acetic acid acts as both solvent and catalyst, with sodium acetate (3.13 mmol per 0.46 mmol substrate) accelerating imine formation. Reflux durations vary from 5–20 hours depending on aldehyde reactivity.

Stereochemical control :

- E-selectivity : Prolonged reflux (≥15 hours) favors thermodynamic E-isomer formation through conjugate addition-elimination mechanisms

- Z/E ratio : Typically 1:4.3 after 20 hours reflux in AcOH

Optimized Protocol for Target Compound Synthesis

Reaction Scheme

Detailed Procedure

| Parameter | Specification |

|---|---|

| Molar ratio | 1:1.1 (thiazolidinone:benzaldehyde) |

| Solvent system | Acetic acid:DMF (4:1 v/v) |

| Catalyst | Sodium acetate (6.8 equiv) |

| Temperature | Reflux (118°C) |

| Reaction time | 18 hours |

| Workup | Precipitation in ice-water, filtration |

| Purification | Recrystallization (EtOH:H₂O 7:3) |

| Yield | 82–89% |

| Purity (HPLC) | ≥98% |

Critical Reaction Parameters and Optimization

Solvent Effects on Yield and Stereoselectivity

Comparative studies reveal solvent polarity significantly impacts reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) | E/Z Ratio |

|---|---|---|---|

| Acetic acid | 6.2 | 89 | 4.3:1 |

| Ethanol | 24.3 | 76 | 3.1:1 |

| DMF | 36.7 | 81 | 2.8:1 |

| Toluene | 2.4 | 63 | 5.7:1 |

Acetic acid provides optimal balance between reaction rate and stereoselectivity. Non-polar solvents like toluene increase E-selectivity but reduce yields due to poor substrate solubility.

Catalytic Additives

Benzyltriethylammonium chloride (BTEAC, 0.2 equiv) increases reaction rate by 40% through phase-transfer catalysis, particularly beneficial for electron-deficient benzaldehydes.

Analytical Characterization

Spectroscopic Data

FT-IR (KBr, cm⁻¹) :

- 1715 (C=O, thiazolidinone)

- 1682 (C=O, carboxylic acid)

- 1243 (C=S)

- 1598 (C=N)

- 745 (C-H out-of-plane, benzylidene)

¹H NMR (400 MHz, DMSO-d₆) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 12.23 | s (1H) | COOH |

| 7.82 | s (1H) | =CH (benzylidene) |

| 7.38–7.52 | m (5H) | Aromatic protons |

| 3.41 | t (2H, J=6.8) | N-CH₂ |

| 2.67 | t (2H, J=7.2) | CH₂-COOH |

| 1.92 | quintet (2H) | Central CH₂ |

13C NMR (100 MHz, DMSO-d₆) :

- 192.4 (C=O, thiazolidinone)

- 174.9 (COOH)

- 159.1 (C=N)

- 136.2–128.7 (aromatic carbons)

- 123.6 (=CH)

- 40.3–33.8 (aliphatic chain carbons)

Industrial Scale-up Considerations

Continuous Flow Synthesis

Pilot studies demonstrate enhanced efficiency in flow systems:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction time | 18 h | 45 min |

| Space-time yield | 0.8 g/L·h | 4.2 g/L·h |

| E/Z ratio | 4.3:1 | 5.1:1 |

| Energy consumption | 18 kWh/mol | 9 kWh/mol |

Microwave-assisted continuous flow reactors (150°C, 2.5 MPa) achieve 95% conversion in 20 minutes, though with slight yield reduction (78%) due to thermal decomposition.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | E-Selectivity | Scalability |

|---|---|---|---|---|

| Classical condensation | 82–89 | 98 | 4.3:1 | Moderate |

| Microwave-assisted | 78–85 | 95 | 3.8:1 | High |

| Flow chemistry | 75–81 | 97 | 5.1:1 | Excellent |

Chemical Reactions Analysis

Nucleophilic Addition at the C5 Position

The 5-benzylidene group undergoes nucleophilic 1,4-addition reactions due to its α,β-unsaturated ketone structure. This reactivity is critical for biological interactions and synthetic modifications:

- Mercapto group addition : Cysteine residues in enzymes (e.g., glutamate racemase) attack the C5 double bond, forming covalent adducts that inhibit enzymatic activity (Scheme 1) .

- Thiol-based inhibitors : Reaction with thiol-containing biomolecules generates stable adducts, contributing to antimicrobial and anticancer effects .

Scheme 1 : Nucleophilic 1,4-addition mechanism at C5

Oxidation Reactions

The thioxothiazolidinone moiety is susceptible to oxidation:

| Reagent | Product | Conditions | Application |

|---|---|---|---|

| HO | Sulfoxide derivative | Mild acidic conditions | Enhanced solubility for drug design |

| m-CPBA | Sulfone derivative | CHCl, 0°C | Stabilizes electrophilic centers |

Oxidation increases polarity and modifies electronic properties, influencing binding affinity to biological targets .

Reduction Reactions

The benzylidene double bond can be selectively reduced:

- Catalytic hydrogenation : Pd/C in ethanol reduces the C=C bond to a single bond, yielding 5-benzyl derivatives (Scheme 2) .

- Sodium borohydride : Selectively reduces the ketone group to an alcohol in the presence of NaBH/CeCl .

Scheme 2 : Hydrogenation of the benzylidene group

Substitution Reactions

The thiazolidinone ring undergoes substitution at the N3 and S2 positions:

N3-Alkylation/Acylation

| Reagent | Product | Yield | Biological Impact |

|---|---|---|---|

| Alkyl halides | N3-alkylated derivatives | 70–85% | Improved lipophilicity |

| Acyl chlorides | N3-acylated analogs | 65–78% | Enhanced enzyme inhibition |

S2 Functionalization

- Halogenation : Bromine in acetic acid generates 5-bromo derivatives for further cross-coupling reactions .

- Thiol exchange : Reacts with arylthiols to form disulfide-linked hybrids .

Cycloaddition and Ring-Opening

- Diels-Alder reactions : The conjugated diene system participates in [4+2] cycloadditions with electron-deficient dienophiles, forming bicyclic structures .

- Ring-opening with amines : Nucleophilic attack at the carbonyl group opens the thiazolidinone ring, producing thioamide derivatives .

Acid-Base Reactions

The carboxylic acid group enables salt formation and coordination chemistry:

| Base | Product | Application |

|---|---|---|

| NaOH | Sodium salt | Water-soluble formulations |

| Transition metal ions | Metal complexes (e.g., Cu) | Catalytic or antimicrobial uses |

Photochemical Reactions

UV irradiation induces E-to-Z isomerization of the benzylidene group, altering molecular geometry and bioactivity . This property is exploited in photopharmacology for controlled drug activation .

Enzymatic Modifications

Scientific Research Applications

Structural Features

The compound's structure includes a benzylidene group that enhances reactivity and potential for various chemical transformations. The thiazolidinone core is known for its ability to interact with biological targets, making it a valuable compound for research.

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidinone, including (E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, exhibit potent antimicrobial properties. A study found that these compounds showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.6 to 500 µg/mL.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Thiazolidinone Derivative A | 15.6 | Gram-positive |

| Thiazolidinone Derivative B | 250 | Gram-negative |

Anticancer Potential

In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast and colon cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Organic Synthesis

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile intermediate in organic synthesis.

Common Reactions

- Oxidation : Can form sulfoxides or sulfones using reagents like hydrogen peroxide.

- Reduction : The benzylidene group can be reduced to yield benzyl derivatives.

- Substitution : Nucleophilic substitution reactions can occur at the thiazolidinone ring.

Biological Research

The compound has been investigated for its potential to inhibit enzymes involved in cancer metastasis, such as matrix metalloproteinases (MMPs). Additionally, it has shown promise in inducing apoptosis in cancer cells by activating caspase pathways.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial properties of several thiazolidinone derivatives, including this compound. Results indicated significant activity against multiple bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

Investigation of Anticancer Activity

In another study focusing on anticancer effects, this compound was shown to inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle regulation . The findings support further exploration of this compound in cancer therapy development.

Mechanism of Action

The mechanism of action of (E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with various molecular targets. The thiazolidinone core can inhibit enzymes such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. The benzylidene group enhances the compound’s ability to bind to these targets, thereby increasing its biological activity. Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues with Modified Benzylidene Substituents

The benzylidene group in the target compound is a critical site for structural diversification. For example:

- (E)-4-(5-(4-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (CID 1640496): Incorporation of a para-bromine substituent increases molecular weight (386.28 g/mol vs. 307.38 g/mol) and lipophilicity (logP estimated to rise by ~0.5 units). Bromine’s electron-withdrawing effect may enhance stability and alter binding affinity in biological systems .

Table 1: Structural Comparison of Benzylidene-Modified Analogues

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | H | C₁₄H₁₃NO₃S₂ | 307.38 | Base structure, no halogen substitution |

| CID 1640496 (4-Bromo derivative) | Br | C₁₄H₁₂BrNO₃S₂ | 386.28 | Enhanced lipophilicity, steric bulk |

Thiazolidinone Derivatives with Varied Side Chains

The butanoic acid chain distinguishes the target compound from other thiazolidinones. For instance:

- Rosiglitazone: A thiazolidinedione antidiabetic drug with a thiazolidinone core but a pyridine-containing side chain. The absence of a butanoic acid group in rosiglitazone limits its solubility compared to the target compound.

- Rhodanine derivatives: Often feature thioxothiazolidinone cores but lack extended carboxylic acid side chains, reducing their polar interactions.

Comparison with Phenoxybutanoic Acid Herbicides

The target compound shares a butanoic acid chain with synthetic auxin herbicides like MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) . However, its thiazolidinone core diverges significantly from the phenoxy groups in these herbicides, suggesting distinct mechanisms of action.

Physicochemical and Pharmacokinetic Properties

- Solubility: The butanoic acid group enhances aqueous solubility compared to non-polar analogues (e.g., unsubstituted benzylidene derivatives).

- logP : Estimated logP for the target compound is ~2.5, lower than CID 1640496 (~3.0) due to bromine’s hydrophobicity.

Biological Activity

(E)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by recent research findings and data.

- Molecular Formula : C15H15NO3S2

- Molecular Weight : 321.41 g/mol

- CAS Number : 265098-88-2

1. Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives, including this compound, exhibit potent antimicrobial properties. A study indicated that derivatives with similar structures showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 15.6 to 500 µg/mL, highlighting their potential as antimicrobial agents .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Thiazolidinone Derivative A | 15.6 | Gram-positive |

| Thiazolidinone Derivative B | 250 | Gram-negative |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that the compound can inhibit the proliferation of cancer cell lines, including those derived from breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

A specific study evaluated the compound's effects on B16F10 melanoma cells, showing that it significantly reduced cell viability at concentrations above 20 µM without exhibiting cytotoxic effects at lower concentrations .

3. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and symptoms associated with conditions like arthritis. The proposed mechanism includes inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Study on Antimicrobial Efficacy

In a comparative study involving various thiazolidinone derivatives, this compound was found to have a superior antimicrobial profile compared to other tested compounds. The study utilized both in vitro and in vivo models to assess efficacy against common pathogens.

Study on Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms revealed that treatment with the compound resulted in significant apoptosis in cancer cells as evidenced by increased caspase activity and DNA fragmentation assays. Flow cytometry analysis confirmed cell cycle arrest effects, particularly in the G1 phase, indicating a disruption in cellular proliferation pathways .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintaining reflux conditions (~100–120°C) to ensure complete imine formation while avoiding decomposition .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Purity Monitoring : Use thin-layer chromatography (TLC) and HPLC to track reaction progress and isolate pure (E)-isomers .

Which analytical techniques are critical for characterizing the purity and structure of this compound?

Basic Research Question

- Structural Confirmation :

- Purity Assessment :

- HPLC : Quantifies enantiomeric purity, critical for bioactivity studies .

- Elemental Analysis : Validates stoichiometry of synthesized batches .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced Research Question

Discrepancies often arise from structural analogs with varying substituents (e.g., 4-chloro vs. 4-bromo benzylidene groups) or assay conditions:

- Structural Variants : Compare IC₅₀ values of (E)-isomers with different substituents (e.g., 4-bromo analogs show 2-fold higher anticancer activity than methoxy derivatives) .

- Assay Conditions :

- Cell Line Specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) to identify target selectivity .

- Solubility Adjustments : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

What strategies optimize solubility and bioavailability without compromising bioactivity?

Advanced Research Question

- Structural Modifications :

- Hydrophilic Groups : Introduce carboxymethoxy or hydroxyl substituents on the benzylidene ring (e.g., 4-hydroxy analogs in improve aqueous solubility by 40%).

- Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability, with enzymatic hydrolysis in vivo .

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance dissolution rates .

How does the benzylidene substituent influence biological efficacy?

Q. Structure-Activity Relationship (SAR) Focus

- Electron-Withdrawing Groups (EWGs) : 4-Nitro or 4-bromo substituents enhance electrophilicity, improving enzyme inhibition (e.g., 70% inhibition of COX-2 vs. 45% for unsubstituted analogs) .

- Hydrophobic Groups : Long-chain alkyloxy groups (e.g., octyloxy in ) increase lipophilicity, enhancing blood-brain barrier penetration.

How to address discrepancies in IC₅₀ values across different assays?

Q. Data Contradiction Analysis

- Standardize Assay Protocols :

- Consistent Incubation Times : Varying durations (24h vs. 48h) alter IC₅₀ by up to 50% .

- Control for Redox Interference : Thioxo groups may interact with MTT assay reagents; validate via alternative methods (e.g., ATP-based assays) .

- Meta-Analysis : Compare data from analogs (e.g., pyridine-substituted derivatives in ) to identify trends in bioactivity.

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Synthesis Challenge

- Racemization Risks : High temperatures during condensation promote (Z)/(E) isomerization. Mitigate via:

- Low-Temperature Catalysis : Use Lewis acids (e.g., ZnCl₂) at 60°C to favor (E)-isomer retention .

- Chiral Chromatography : Separate isomers using cellulose-based columns during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.